Obafluorin

Descripción

This compound has been reported in Pseudomonas fluorescens with data available.

from Pseudomonas fluorescens; structure given in first source

Structure

3D Structure

Propiedades

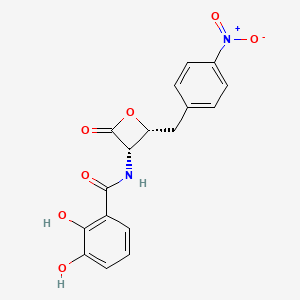

IUPAC Name |

2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINNQKIVZOTQBB-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238870 | |

| Record name | Obafluorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92121-68-1 | |

| Record name | Obafluorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092121681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obafluorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Obafluorin: A Technical Guide to a Naturally Occurring β-Lactone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obafluorin is a structurally unique β-lactone antibiotic produced by the soil bacterium Pseudomonas fluorescens ATCC 39502.[1][2] First discovered in 1984, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][4] Its unique mode of action, targeting the essential enzyme threonyl-tRNA synthetase (ThrRS), and the role of its catechol moiety in modulating activity and stability, make it a compelling subject for antibiotic research and development.[4][5] This guide provides a comprehensive technical overview of this compound, covering its biosynthesis, mechanism of action, antibacterial spectrum, and key experimental methodologies for its study.

Introduction

This compound (IUPAC name: 2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide) is a natural product characterized by a strained β-lactone ring, a feature it shares with other bioactive molecules, including the cholesterol absorption inhibitor ezetimibe.[2][6] This reactive functional group is central to its biological activity. The molecule also possesses a 2,3-dihydroxybenzoic acid (DHBA) catechol group and a 4-nitrophenyl moiety, which are crucial for its target interaction and chemical properties.[4][6] Despite its discovery decades ago, recent advancements in genomics and analytical techniques have renewed interest in this compound as a potential lead compound in the fight against antimicrobial resistance.[2][3]

Biosynthesis

The genetic blueprint for this compound production is encoded within a biosynthetic gene cluster (BGC) in P. fluorescens.[7] The biosynthesis is orchestrated by a multi-enzyme assembly line, primarily involving a non-ribosomal peptide synthetase (NRPS).[3][5]

The key precursors for this compound synthesis are:

-

2,3-dihydroxybenzoic acid (DHBA): Synthesized from the primary metabolite chorismate by the enzymes ObaN, ObaJ, and ObaL.[6]

-

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (AHNB): This non-proteinogenic amino acid is also derived from chorismate via the action of enzymes ObaC through ObaH. A key enzyme in this pathway is ObaG (also referred to as ObiH), a rare L-threonine transaldolase.[1][8]

The final assembly is catalyzed by the bimodular NRPS, ObaI (also known as ObiF1).[3][6] ObaI activates and links DHBA and AHNB through amide bond formation. The biosynthesis culminates in the release of the final product via cyclization, where a thioesterase (TE) domain within ObaI catalyzes the formation of the characteristic β-lactone ring.[3]

Mechanism of Action

Molecular Target: Threonyl-tRNA Synthetase (ThrRS)

The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), an essential housekeeping enzyme responsible for charging tRNA molecules with the amino acid threonine during protein synthesis.[5][9] Inhibition of ThrRS leads to the cessation of protein production and ultimately, bacterial cell death.

This compound acts as a covalent inhibitor of ThrRS.[10] The interaction is multifaceted:

-

The catechol moiety of this compound coordinates with a conserved zinc ion in the active site of ThrRS.[10][11]

-

This binding orients the strained β-lactone ring, making it susceptible to nucleophilic attack by the phenolic hydroxyl group of a nearby tyrosine residue (Tyr462 in E. coli ThrRS).[10]

-

This attack results in the opening of the β-lactone ring and the formation of a stable covalent ester bond between this compound and the enzyme.[10]

This covalent modification effectively and irreversibly inactivates the enzyme.[5]

Self-Resistance in P. fluorescens

The this compound BGC also encodes a resistance mechanism to protect the producing organism from its own toxic metabolite.[7][9] This is achieved through the expression of obaO, a gene that encodes a second, resistant copy of ThrRS.[5][9] The ObaO enzyme is only partially susceptible to this compound inhibition, allowing protein synthesis to continue in P. fluorescens even in the presence of the antibiotic.[5] Enzyme assays have shown that while E. coli ThrRS is fully inhibited by this compound, ObaO remains largely active.[4][5]

The Role of the Catechol Moiety and Iron Binding

The catechol group of this compound is essential for its antibacterial activity.[4] Analogues of this compound lacking one or both hydroxyl groups on this moiety show a dramatic loss of activity.[4] This is because the catechol is directly involved in coordinating the zinc ion within the ThrRS active site, a critical step for covalent inhibition.[10]

Furthermore, the catechol moiety enables this compound to bind ferric iron (Fe³⁺).[4][6] This interaction has a stabilizing effect on the molecule, protecting the labile β-lactone ring from hydrolysis.[4][6] Interestingly, the presence of Fe³⁺ potentiates the antibacterial activity of this compound, significantly lowering its Minimum Inhibitory Concentration (MIC) against several bacterial strains.[3] This is not due to a "Trojan horse" mechanism of cellular uptake, but rather the increased stability of the active β-lactone form of the drug.[3][4]

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[3][4]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (μg/mL) | Reference(s) |

| Bacillus subtilis | 4 | [3][12] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [3][4] |

| Escherichia coli ATCC 25922 | 256 | [3][13] |

| Escherichia coli NR698 (permeable strain) | 4 | [13] |

| Pseudomonas aeruginosa PA01 | ≥1024 | [3] |

Table 2: Effect of Ferric Iron (Fe³⁺) on this compound MICs

| Bacterial Strain | Condition | MIC (μg/mL) | Fold Decrease | Reference(s) |

| E. coli ATCC 25922 | Standard | 256 | - | [3] |

| + 2 mM Fe³⁺ | ≤1 | ≥256 | [3] | |

| P. aeruginosa PA01 | Standard | ≥1024 | - | [3] |

| + 2 mM Fe³⁺ | 8 | ≥128 | [3] | |

| MRSA | Standard | 2 | - | [3] |

| + 2 mM Fe³⁺ | 0.25 | 8 | [3] |

Table 3: In Vitro Inhibition of Threonyl-tRNA Synthetase (ThrRS)

| Enzyme | Compound | IC₅₀ (nM) | Reference(s) |

| E. coli ThrRS (EcThrRS) | This compound | 35 ± 4 | [3] |

| P. fluorescens ThrRS (PfThrRS) | This compound | Potent inhibition at 10 nM | [3][4] |

| P. fluorescens Resistant ThrRS (ObaO) | This compound | No significant inhibition up to 5000 nM | [3][4] |

| EcThrRS | 2-HBA-obafluorin (analogue) | >5000 | [3] |

| EcThrRS | 3-HBA-obafluorin (analogue) | >5000 | [3] |

| EcThrRS | BA-obafluorin (analogue) | >5000 | [3] |

Experimental Protocols

Purification of this compound from P. fluorescens Culture

-

Fermentation: Cultivate P. fluorescens ATCC 39502 in a suitable production medium (e.g., OPM medium) at 25°C with shaking for 24-48 hours.[1]

-

Extraction: Acidify the culture supernatant to pH 3.0 and extract with an equal volume of ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatography: Purify the crude extract using reversed-phase flash column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

Spot-on-Lawn Bioassay for MIC Determination

This method is preferred for this compound as it can react with components in standard broth microdilution assays.[3]

Protocol:

-

Grow an overnight culture of the bacterial indicator strain.

-

Use this culture to inoculate molten soft nutrient agar (SNA).

-

Pour the inoculated SNA over a solid base agar plate to create a bacterial lawn.

-

Prepare serial dilutions of this compound (e.g., in acetonitrile).

-

Spot a small volume (e.g., 2 µL) of each dilution onto the surface of the agar.

-

Incubate the plates overnight.

-

The MIC is the lowest concentration of this compound that produces a clear zone of growth inhibition.[3][4]

In Vitro Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation activity of ThrRS.

Protocol:

-

Purify the target ThrRS enzyme (e.g., EcThrRS, PfThrRS, ObaO).

-

Prepare a reaction mixture containing the enzyme, ATP, radiolabeled L-threonine, and its cognate tRNA.

-

Pre-incubate the enzyme with varying concentrations of this compound for 10 minutes.

-

Initiate the reaction by adding the other components (ATP, threonine, tRNA).

-

Stop the reaction at various time points by precipitating the tRNA (e.g., with trichloroacetic acid).

-

Measure the amount of radiolabeled threonine incorporated into the tRNA using a scintillation counter.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.[3][4]

Chrome Azurol S (CAS) Assay for Iron Binding

The CAS assay is a colorimetric method to detect siderophore-like iron-chelating activity.

Protocol:

-

Prepare the CAS assay solution, which contains the iron-dye complex (Chrome Azurol S, ferric iron, and a detergent like HDTMA), resulting in a blue color.[9][14]

-

Mix a solution of this compound with the CAS assay solution.

-

The presence of a strong iron-binding ligand like the catechol moiety of this compound will disrupt the iron-dye complex.

-

This disruption releases the dye, causing a distinct color change from blue to orange/purple, which can be quantified spectrophotometrically.[9][14]

Mutasynthesis of this compound Analogues

Mutasynthesis is used to generate novel analogues of a natural product by feeding precursor analogues to a mutant strain blocked in the biosynthesis of the natural precursor.

Protocol:

-

Generate a mutant strain of P. fluorescens incapable of producing the DHBA precursor (e.g., a ΔobaL mutant).[3]

-

Confirm that this mutant no longer produces this compound but that production can be restored by feeding it DHBA.

-

Cultivate the ΔobaL mutant and supplement the medium with structural analogues of DHBA (e.g., 2-hydroxybenzoic acid, 3-hydroxybenzoic acid).[3][15]

-

The biosynthetic machinery of the mutant strain may incorporate these analogues into the this compound scaffold, producing novel derivatives.

-

Extract and purify the resulting compounds as described in section 5.1 and characterize their structure and biological activity.[3]

Conclusion

This compound represents a fascinating and promising class of β-lactone antibiotics. Its well-defined biosynthetic pathway, unique covalent mechanism of action against an essential bacterial enzyme, and the intriguing role of its catechol moiety in both activity and stability provide multiple avenues for further research. The detailed experimental protocols and data presented in this guide offer a solid foundation for scientists and drug developers to explore the potential of this compound and its analogues as next-generation antimicrobial agents. The utility of immunity-guided target identification and the potentiation of activity through metal complexation are valuable lessons that can be applied to the broader field of natural product discovery.[4][5]

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. The catechol moiety of this compound is essential for antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunity-Guided Identification of Threonyl-tRNA Synthetase as the Molecular Target of this compound, a β-Lactone Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the antibiotic and metal binding properties of this compound - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 10. Tyrosine-targeted covalent inhibition of a tRNA synthetase aided by zinc ion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. First pictures of enzyme that drives new class of antibiotics - The Source - WashU [source.washu.edu]

The Core of Obafluorin Synthesis: A Technical Guide to the Biosynthetic Gene Cluster in P. fluorescens

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the genetic and biochemical foundation of obafluorin, a potent β-lactone antibiotic produced by the bacterium Pseudomonas fluorescens. This compound has garnered significant interest for its broad-spectrum antibacterial activity, and understanding its biosynthesis is paramount for future bioengineering and drug development efforts. This document provides a comprehensive overview of the this compound biosynthetic gene cluster (BGC), detailing the genes and enzymes involved, experimental protocols for their study, and quantitative data on production.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a dedicated set of genes, collectively known as the oba cluster. This cluster, identified as BGC0001437 in the MIBiG database, spans approximately 19.5 kilobases and contains a suite of genes responsible for precursor synthesis, core structure assembly, and self-resistance.[1]

Gene Organization and Function

The oba gene cluster is comprised of at least 14 genes, designated obaA through obaN, along with the central non-ribosomal peptide synthetase gene, obaI. Each gene encodes a protein with a specific role in the intricate assembly line of this compound production.

| Gene | Predicted Protein Product | Putative Function |

| obaA | Acyl-CoA synthetase-like protein | Activation of a carboxylic acid substrate, likely involved in precursor synthesis. |

| obaB | Thioesterase-like protein | Potentially involved in the hydrolysis of thioester intermediates or editing of misincorporated substrates. |

| obaC | Oxidoreductase | Catalysis of redox reactions during precursor modification. |

| obaD | Aminotransferase | Transfer of an amino group, likely in the formation of an amino acid precursor. |

| obaE | Dehydrogenase | Removal of hydrogen atoms in a dehydrogenation reaction. |

| obaF | Hypothetical protein | Function not yet characterized. |

| obaG | L-threonine transaldolase | A key enzyme that catalyzes the formation of the non-proteinogenic amino acid (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (AHNPB).[2] |

| obaH | Hypothetical protein | Function not yet characterized. |

| obaI | Non-ribosomal peptide synthetase (NRPS) | The central enzyme responsible for the condensation of the two main precursors and subsequent cyclization to form the β-lactone ring.[3] |

| obaJ | 2,3-dihydroxybenzoate-AMP ligase | Part of the pathway for the synthesis of the 2,3-dihydroxybenzoic acid (2,3-DHBA) precursor.[4][5] |

| obaK | Hypothetical protein | Function not yet characterized. |

| obaL | Isochorismate synthase | Involved in the synthesis of 2,3-DHBA. Deletion of obaL abolishes this compound production, which can be rescued by exogenous 2,3-DHBA.[4][5] |

| obaM | Chorismate mutase | Involved in the synthesis of 2,3-DHBA.[2] |

| obaN | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | Involved in the synthesis of 2,3-DHBA.[4][5] |

| obaO | Threonyl-tRNA synthetase (ThrRS) | Confers self-resistance to this compound by providing a resistant version of the antibiotic's target enzyme.[4] |

The Biosynthetic Pathway: A Step-by-Step Assembly

The synthesis of this compound is a multi-step process involving the creation of two key precursors, their subsequent condensation, and final modification.

Experimental Protocols for Studying the oba Cluster

Investigating the function of the oba gene cluster relies on a combination of genetic manipulation and biochemical analysis. Below are detailed methodologies for key experiments.

Gene Knockout in P. fluorescens via Homologous Recombination

This protocol details the generation of markerless gene deletions in P. fluorescens using a suicide vector system, such as pT18mobsacB, which employs a two-step allelic exchange with sucrose counter-selection.[6][7][8][9]

3.1.1. Construction of the Gene Knockout Vector

-

Primer Design: Design primers to amplify ~500-1000 bp regions immediately upstream (Upstream Homology Arm - UHA) and downstream (Downstream Homology Arm - DHA) of the target gene. Incorporate appropriate restriction sites or Gibson Assembly overhangs.

-

Amplification of Homology Arms: Perform PCR using P. fluorescens genomic DNA as a template to amplify the UHA and DHA.

-

Vector Linearization: Digest the pT18mobsacB suicide vector with appropriate restriction enzymes.

-

Cloning: Ligate the purified UHA and DHA fragments into the linearized pT18mobsacB vector, or use Gibson Assembly to fuse the fragments.

-

Transformation and Verification: Transform the ligation/assembly product into a suitable E. coli strain (e.g., DH5α) and verify the correct construct by colony PCR and Sanger sequencing.

3.1.2. Allelic Exchange in P. fluorescens

-

Conjugation: Transfer the verified knockout vector from the E. coli donor to the recipient P. fluorescens strain via biparental or triparental mating.

-

First Crossover Selection (Integration): Plate the conjugation mixture on selective agar containing an antibiotic for which the recipient is sensitive and the vector confers resistance (e.g., tetracycline for pT18mobsacB). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Second Crossover Selection (Excision): Inoculate single-crossover integrants into a non-selective liquid medium and grow overnight to allow for the second recombination event to occur. Plate serial dilutions onto agar containing sucrose (e.g., 10-15%). The sacB gene on the vector backbone converts sucrose into a toxic product, thus selecting for cells that have lost the vector backbone through a second crossover.

-

Mutant Screening: Screen sucrose-resistant colonies by PCR using primers flanking the target gene and primers internal to the target gene to identify true deletion mutants.

Heterologous Expression of the oba Cluster

Key Considerations for Heterologous Expression:

-

Vector Choice: Utilize a vector capable of accommodating large DNA inserts, such as a Bacterial Artificial Chromosome (BAC) or a high-capacity expression vector.

-

Host Selection: Choose a host strain that is genetically tractable and known to support the expression of complex natural product pathways. E. coli strains engineered for improved secondary metabolite production (e.g., BAP1) or other Pseudomonas species like P. putida are common choices.

-

Codon Optimization: While not always necessary for expression in a closely related host like P. putida, codon optimization of the oba genes for the chosen expression host may enhance protein translation.

-

Precursor Availability: Ensure the heterologous host can provide the necessary precursors for this compound biosynthesis, or supplement the culture medium accordingly.

In Vitro Biochemical Assay for ObaI (NRPS) Activity

The activity of the central non-ribosomal peptide synthetase, ObaI, can be assessed in vitro using a continuous spectrophotometric assay that measures the adenylation of the amino acid substrate.[10][11]

-

Protein Expression and Purification: Overexpress and purify the adenylation domain of ObaI, or the entire ObaI protein, from an E. coli expression system.

-

Assay Components: The assay mixture typically includes the purified enzyme, the amino acid substrate (AHNPB), ATP, and a coupled enzyme system (e.g., pyrophosphatase, purine nucleoside phosphorylase, and the substrate 7-methylthioguanosine) that produces a colorimetric change upon pyrophosphate release.

-

Data Acquisition: Monitor the change in absorbance over time using a spectrophotometer to determine the rate of the adenylation reaction.

Quantitative Analysis of this compound Production

Quantitative analysis of this compound production is crucial for strain improvement and process optimization. High-performance liquid chromatography (HPLC) is the primary method for quantifying this compound in culture extracts.

| Strain/Condition | This compound Titer (relative) | Notes |

| P. fluorescens Wild-Type | 100% | Baseline production in a suitable production medium. |

| P. fluorescens ΔobaL | 0% | Abolished production due to the inability to synthesize the 2,3-DHBA precursor.[4][5] |

| P. fluorescens ΔobaL + 2,3-DHBA | Restored | Production is rescued by the exogenous addition of the 2,3-DHBA precursor.[4] |

| P. fluorescens ΔobaL + Benzoic Acid Analogues | Varies | Mutasynthesis experiments have shown that the ObaI NRPS can accept alternative benzoic acid derivatives, leading to the production of novel this compound analogues. The efficiency of incorporation and the final titer of these analogues vary depending on the substrate.[5] |

Conclusion

The this compound biosynthetic gene cluster in P. fluorescens represents a fascinating and complex system for the production of a potent antibiotic. A thorough understanding of the genes, the biosynthetic pathway, and the experimental tools to study them is essential for harnessing the full potential of this natural product. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the biosynthesis of this compound, with the ultimate goal of developing new and improved antibacterial agents.

References

- 1. BGC0001437 [mibig.secondarymetabolites.org]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. The catechol moiety of this compound is essential for antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectrum of antibacterial activity of obafluorin against Gram-positive and Gram-negative pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial activity of obafluorin, a β-lactone antibiotic produced by Pseudomonas fluorescens. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Executive Summary

This compound exhibits broad-spectrum antibacterial activity, inhibiting a range of both Gram-positive and Gram-negative pathogens.[1][2][3][4] Its unique mechanism of action, targeting threonyl-tRNA synthetase (ThrRS), makes it a compelling candidate for further investigation in an era of growing antimicrobial resistance.[1][2][3][4][5] This document summarizes the currently available data on its antibacterial spectrum, details the methodologies used for its evaluation, and provides a visual representation of its molecular target and the experimental workflow for assessing its activity.

Antibacterial Spectrum of this compound

This compound has demonstrated efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and Pseudomonas aeruginosa.[1] The antibacterial activity is significantly influenced by the presence of ferric iron (Fe³⁺), which potentiates its effect by protecting the hydrolytically unstable β-lactone ring.[1][2][5] While active against Gram-negative bacteria, its potency is considerably higher against Gram-positive organisms, suggesting that the outer membrane of Gram-negative bacteria may act as a barrier to uptake.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[6][7]

| Bacterial Strain | Gram Staining | MIC (µg/mL) | Notes |

| Staphylococcus aureus (MRSA) | Gram-positive | 2 | - |

| Bacillus subtilis | Gram-positive | 4 | - |

| Escherichia coli ATCC 25922 | Gram-negative | 256 | Activity is significantly enhanced in the presence of Fe³⁺. |

| Escherichia coli NR698 | Gram-negative | 4 | This strain has a deficient outer membrane, highlighting uptake as a barrier in Gram-negatives. |

| Pseudomonas aeruginosa PA01 | Gram-negative | ≥256 | Activity is significantly enhanced in the presence of Fe³⁺. |

| Saccharomyces cerevisiae | Eukaryote | >1000 | Included as a representative eukaryotic strain to indicate selectivity. |

Data sourced from reference[1].

Experimental Protocols

The primary method used to determine the antibacterial activity of this compound is the spot-on-lawn bioassay .[1] This method is preferred over standard microbroth dilution assays because this compound can react with filter disks and media components.[1]

Detailed Methodology: Spot-on-Lawn Bioassay

-

Preparation of Indicator Strain Culture:

-

A single colony of the indicator bacterial strain is used to inoculate 5 mL of Luria-Bertani (LB) broth.

-

The culture is incubated for 16-18 hours.

-

An aliquot (500 µL) of the overnight culture is then used to inoculate 50 mL of fresh LB broth in a 250 mL Erlenmeyer flask.

-

The culture is incubated with orbital shaking (250 rpm) until it reaches an optical density at 600 nm (OD600) of 0.3-0.4.[1]

-

-

Preparation of Agar Plates:

-

The actively growing culture is diluted 1:10 with molten soft nutrient agar (SNA).

-

This mixture is poured into petri dishes and allowed to set.[1]

-

-

Application of Test Compound:

-

Controls:

-

Incubation and Interpretation:

-

The plates are incubated for 16-18 hours.

-

The MIC is determined as the lowest concentration of this compound that produces a clear zone of inhibition of bacterial growth.[1]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the spot-on-lawn bioassay used to determine the MIC of this compound.

Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase

This compound's antibacterial activity stems from its ability to inhibit threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[1][3][4][5] This enzyme is responsible for attaching the amino acid threonine to its cognate tRNA, a critical step in translating the genetic code into proteins.[1] The highly reactive β-lactone ring of this compound is crucial for this inhibition.[1][4] The catechol moiety of this compound is also essential for its antibacterial activity and plays a role in binding to the enzyme's active site.[1][2][4]

Conclusion

This compound is a broad-spectrum antibiotic with a well-defined mechanism of action against an essential bacterial enzyme. Its increased potency in the presence of iron and the clear difference in activity between Gram-positive and Gram-negative bacteria provide important avenues for future research and development. The data and protocols presented in this guide offer a solid foundation for further exploration of this compound's potential as a therapeutic agent.

References

- 1. The catechol moiety of this compound is essential for antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The catechol moiety of this compound is essential for antibacterial activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. Immunity-Guided Identification of Threonyl-tRNA Synthetase as the Molecular Target of this compound, a β-Lactone Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. bmglabtech.com [bmglabtech.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research of Obafluorin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the foundational research on obafluorin, a β-lactone antibiotic produced by Pseudomonas fluorescens. It covers its discovery, biosynthesis, mechanism of action, and early structure-activity relationship studies. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways to serve as a technical resource for the scientific community.

Introduction: Discovery and Significance

This compound is a structurally unique, broad-spectrum antibiotic first isolated in 1984 from the soil bacterium Pseudomonas fluorescens ATCC 39502.[1][2] It belongs to the β-lactone class of natural products, which are relatively rare in nature but possess potent biological activities.[3][4] Structurally, this compound is characterized by a strained four-membered β-lactone ring decorated with a 4-nitrophenyl group and a catechol (2,3-dihydroxybenzoyl) moiety.[5][6] Despite the inherent instability of the β-lactone ring, which is susceptible to hydrolysis, this compound exhibits significant activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[6]

Early research into this compound was revitalized by advances in genome mining, which led to the identification and characterization of its biosynthetic gene cluster.[5] Subsequent studies elucidated its novel mechanism of action: the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis.[6] This discovery, coupled with an understanding of the producer's self-resistance mechanism, has positioned this compound as an intriguing scaffold for the development of new antibiotics. This guide synthesizes the pivotal early findings that have laid the groundwork for current and future research.

Quantitative Data Summary

The antibacterial efficacy of this compound and the importance of its chemical moieties have been quantified through minimum inhibitory concentration (MIC) assays. The data clearly demonstrates that the intact catechol group is essential for its biological activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogues

| Compound | MRSA (NCTC 12493) | B. subtilis (168) | E. coli (ATCC 25922) | E. coli (NR698) | S. cerevisiae (BY4741) |

| This compound (1) | 2 µg/mL | 4 µg/mL | 256 µg/mL | 4 µg/mL | >256 µg/mL |

| 2-HBA Analogue (2) | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL |

| 3-HBA Analogue (3) | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL |

| BA Analogue (4) | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL |

| Ring-Opened this compound (5) | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL |

Data sourced from spot-on-lawn bioassays as described in referenced literature.[6] The E. coli NR698 strain has a deficient outer membrane, explaining its increased sensitivity. Analogues 2, 3, and 4 lack one or both hydroxyl groups of the native catechol moiety. Analogue 5 is the hydrolytically inactivated, ring-opened form of this compound.

Experimental Protocols

This section details the methodologies for key experiments in early this compound research, from its production and isolation to the characterization of its biological activity and mechanism of action.

Fermentation, Isolation, and Purification

This protocol describes a modern method for producing and isolating this compound or its analogues via mutasynthesis.

-

Strain Cultivation: A culture of P. fluorescens (e.g., a ΔobaL mutant for mutasynthesis) is grown in a suitable production medium (e.g., OPM) at 28-30°C with shaking for 3-5 days.[3] For analogue production, the culture is supplemented with a precursor acid (e.g., 2-hydroxybenzoic acid).[6]

-

Extraction: The culture broth is acidified (e.g., to pH 3.0) and extracted twice with an equal volume of an organic solvent, typically ethyl acetate. The organic phases are combined and dried in vacuo.

-

Initial Purification: The crude extract is resuspended in a minimal volume of methanol and subjected to reversed-phase flash column chromatography. A gradient of methanol in water is used for elution.

-

Final Purification (HPLC): Fractions containing the compound of interest are pooled, dried, and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A suitable gradient of acetonitrile in water with 0.1% formic acid is used to yield the pure compound.[6]

Antibacterial Activity Assay (Spot-on-Lawn Method)

Due to this compound's reactivity with standard microbroth dilution components, a spot-on-lawn assay is used to determine MIC values.[6]

-

Lawn Preparation: A molten soft agar (e.g., 0.7% agar) is cooled to ~45°C and inoculated with a standardized suspension of the test bacterium (e.g., 0.5 McFarland). The inoculated agar is poured evenly over a solid agar base plate and allowed to solidify.

-

Compound Spotting: Serial dilutions of the test compound (e.g., this compound) are prepared in a suitable solvent (e.g., DMSO). A small volume (e.g., 2-5 µL) of each dilution is carefully spotted onto the surface of the bacterial lawn.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours) until the lawn shows confluent growth.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that produces a clear zone of growth inhibition on the lawn.[7]

Delineation of the Biosynthetic Pathway

The functions of genes within the this compound biosynthetic cluster were determined using a combination of gene disruption and chemical complementation.

-

Gene Disruption: A target gene in the P. fluorescens chromosome (e.g., obaL, involved in precursor synthesis) is replaced with an antibiotic resistance cassette via homologous recombination.[8] This creates a targeted knockout mutant.

-

Phenotypic Analysis: The mutant strain is cultured in production medium, and the culture extract is analyzed by HPLC and mass spectrometry to confirm the abolition of this compound production.[6]

-

Chemical Complementation: The knockout mutant is again cultured in production medium, but this time it is supplemented with the hypothesized product of the disrupted gene's enzyme (e.g., 2,3-dihydroxybenzoic acid for a ΔobaL mutant).

-

Confirmation: The culture extract is analyzed by HPLC. Restoration of this compound production upon feeding the intermediate confirms the function of the disrupted gene.[6]

Target Identification via Immunity-Guided Approach

This protocol outlines the strategy used to identify ThrRS as the molecular target of this compound.

-

Identification of Resistance Gene: The this compound biosynthetic gene cluster is analyzed for putative resistance genes. obaO, a homologue of the threonyl-tRNA synthetase gene (thrS), is identified as a candidate.[6]

-

Heterologous Expression: The obaO gene is cloned into an expression vector and transformed into a bacterial strain that is normally sensitive to this compound (e.g., E. coli).

-

Resistance Confirmation: The MIC of this compound against the transformed E. coli strain is determined. A significant increase in MIC compared to the wild-type control confirms that obaO confers resistance.

-

In Vitro Enzyme Inhibition Assay:

-

The housekeeping ThrRS from a sensitive organism (e.g., E. coli ThrRS) and the resistance enzyme (ObaO) are overexpressed and purified.

-

An aminoacylation assay is performed.[9] This typically measures the attachment of a radiolabeled amino acid (e.g., ³H-threonine) to its cognate tRNA.

-

The reaction is initiated by adding ATP to a mixture containing the enzyme, tRNA, and radiolabeled threonine, with and without various concentrations of this compound.

-

The reaction is quenched over time points by spotting aliquots onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA).

-

The amount of radioactivity incorporated into the tRNA is measured by scintillation counting.

-

Inhibition is observed as a dose-dependent decrease in aminoacylation. Comparing the potent inhibition of the housekeeping ThrRS with the lack of inhibition of ObaO confirms the target and the resistance mechanism.[6]

-

Visualizations: Pathways and Workflows

The following diagrams, rendered using DOT language, illustrate the core biological and experimental processes related to this compound.

References

- 1. This compound, a novel beta-lactone produced by Pseudomonas fluorescens. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First pictures of enzyme that drives new class of antibiotics - The Source - WashU [source.washu.edu]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. The catechol moiety of this compound is essential for antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Organization and characterization of a biosynthetic gene cluster for bafilomycin from Streptomyces griseus DSM 2608 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Immunity Mechanism in Obafluorin-Producing Pseudomonas fluorescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obafluorin, a β-lactone antibiotic produced by Pseudomonas fluorescens ATCC 39502, exhibits broad-spectrum antibacterial activity by targeting and inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[1][2] This technical guide provides a comprehensive overview of the self-immunity mechanism that allows P. fluorescens to survive the production of this potent antimicrobial compound. The core of this resistance lies in the expression of a resistant homolog of the antibiotic's target, encoded by the obaO gene located within the this compound biosynthetic gene cluster.[2][3] This document details the molecular basis of this immunity, presents quantitative data on this compound's activity and the resistance conferred by ObaO, outlines key experimental protocols for studying this system, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents.[1] Natural products from microorganisms remain a promising source of new antibiotics with unique structures and mechanisms of action.[2] this compound, a structurally unique β-lactone produced by Pseudomonas fluorescens, is one such compound.[4][5] It effectively inhibits a range of Gram-positive and Gram-negative bacteria by targeting threonyl-tRNA synthetase (ThrRS).[1][6] A critical aspect of antibiotic production by microorganisms is the mechanism by which they avoid self-intoxication. In the case of this compound, P. fluorescens employs a target modification strategy, a common self-immunity approach in antibiotic producers.[2][7] This guide delves into the specifics of this self-immunity, focusing on the key genetic and biochemical components that enable the bacterium's survival.

The Molecular Mechanism of this compound Self-Immunity

The self-immunity of P. fluorescens to this compound is conferred by the obaO gene, which is part of the this compound biosynthetic gene cluster.[3] This gene encodes a specialized threonyl-tRNA synthetase, ObaO, that is resistant to inhibition by this compound.[6]

In susceptible bacteria, this compound binds to the housekeeping ThrRS (referred to as PfThrRS in P. fluorescens), inhibiting its function.[1] This leads to a depletion of charged threonyl-tRNA, stalling protein synthesis and ultimately causing cell death.

However, in P. fluorescens, the presence of ObaO provides a functional, resistant alternative to PfThrRS. While PfThrRS is potently inhibited by this compound, ObaO remains largely unaffected, allowing for the continued charging of tRNA with threonine and enabling protein synthesis to proceed, thus ensuring the survival of the producing organism.[1] Disruption of the obaO gene in P. fluorescens renders the bacterium sensitive to its own antibiotic, confirming the essential role of ObaO in self-immunity.[3][6] Conversely, heterologous expression of obaO in susceptible strains, such as E. coli, confers resistance to this compound.[3][6]

Signaling Pathway of this compound Action and Immunity

Caption: Molecular mechanism of this compound action and self-immunity.

Quantitative Data

The following tables summarize the quantitative data regarding the antimicrobial activity of this compound and the resistance provided by the ObaO protein.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Target Organism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 256[1] |

| Escherichia coli | NR698 (permeable) | 4[4] |

| Escherichia coli | NR698 + native EcThrRS | 16[4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2[1] | |

| Bacillus subtilis | 4[1] |

Table 2: In Vitro Inhibition of Threonyl-tRNA Synthetases by this compound

| Enzyme | Source | This compound Concentration | Inhibition Level |

| PfThrRS | P. fluorescens | 10 nM | Full Inhibition[1] |

| ObaO | P. fluorescens | up to 5000 nM | No Significant Inhibition[1] |

| EcThrRS | E. coli | ~1 µM | Complete Inhibition[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound self-immunity mechanism.

Gene Knockout of obaO in P. fluorescens

This protocol is adapted from methods for creating unmarked gene deletions in Pseudomonas species using a suicide vector and two-step allelic exchange.[8][9][10]

Objective: To create an in-frame deletion of the obaO gene to demonstrate its role in this compound immunity.

Materials:

-

P. fluorescens ATCC 39502 wild-type strain

-

Suicide vector (e.g., pT18mobsacB) containing a tetracycline resistance marker and the sacB gene for sucrose counter-selection

-

E. coli cloning strain (e.g., DH5α)

-

E. coli mobilizing strain (e.g., S17-1)

-

Primers for amplifying upstream and downstream regions of obaO

-

Restriction enzymes and T4 DNA ligase, or Gibson Assembly Master Mix

-

LB agar and broth

-

Tetracycline and sucrose

-

PCR reagents

-

DNA purification kits

Procedure:

-

Construct the Knockout Plasmid: a. Amplify a ~1 kb region upstream and a ~1 kb region downstream of the obaO gene from P. fluorescens genomic DNA using PCR. b. Clone these two fragments into the suicide vector, flanking the multiple cloning site, to create the knockout construct. Ensure the fragments are in the correct orientation. c. Transform the construct into an E. coli cloning strain and verify the sequence. d. Transform the verified plasmid into the E. coli mobilizing strain.

-

Conjugation and First Crossover (Integration): a. Perform a biparental mating between the E. coli mobilizing strain carrying the knockout plasmid and the wild-type P. fluorescens. b. Plate the mating mixture on a selective medium containing an antibiotic to which P. fluorescens is resistant (e.g., irgasan) and tetracycline to select for P. fluorescens cells that have integrated the plasmid into their chromosome via a single homologous recombination event. c. Isolate and verify the single-crossover mutants by PCR.

-

Second Crossover (Excision and Gene Deletion): a. Culture the verified single-crossover mutants in LB broth without tetracycline to allow for the second homologous recombination event. b. Plate the culture onto LB agar containing 10% sucrose. The sacB gene on the integrated plasmid confers sucrose sensitivity, so only cells that have excised the plasmid will grow. c. Screen the resulting colonies for loss of tetracycline resistance to confirm the excision of the plasmid backbone.

-

Verification of the ΔobaO Mutant: a. Perform PCR on the tetracycline-sensitive colonies using primers that anneal outside the deleted region to confirm the deletion of the obaO gene (the PCR product will be smaller than that from the wild-type). b. Sequence the PCR product to confirm the in-frame deletion.

Threonyl-tRNA Synthetase Inhibition Assay

This protocol is based on described methods for assaying aminoacyl-tRNA synthetase inhibitors.[1][11][12][13][14]

Objective: To quantitatively measure the inhibition of PfThrRS and ObaO by this compound.

Materials:

-

Purified PfThrRS and ObaO enzymes

-

This compound

-

ATP, L-threonine

-

Total tRNA isolated from E. coli or P. fluorescens

-

Reaction buffer (e.g., containing Tris-HCl, MgCl2, KCl, DTT)

-

Radiolabeled [³H]-L-threonine

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, ATP, and [³H]-L-threonine. b. In separate tubes, pre-incubate the enzyme (PfThrRS or ObaO) at a final concentration of 10 nM with varying concentrations of this compound (e.g., 0-5000 nM) for 10 minutes at room temperature.

-

Initiation of the Aminoacylation Reaction: a. Initiate the reaction by adding saturating concentrations of total tRNA and the threonine/ATP mixture to the pre-incubated enzyme-inhibitor solution.

-

Time-Course Sampling and Quenching: a. At various time points (e.g., 0, 2, 5, 10, 20 minutes), take aliquots of the reaction mixture and spot them onto glass fiber filters. b. Immediately quench the reaction by placing the filters in ice-cold 5% TCA.

-

Washing and Scintillation Counting: a. Wash the filters three times with cold 5% TCA to remove unincorporated [³H]-L-threonine. b. Wash once with ethanol and allow the filters to dry. c. Place the dry filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-threonyl-tRNA formed.

-

Data Analysis: a. Plot the amount of product formed over time for each this compound concentration to generate progress curves. b. Determine the initial reaction rates and calculate the IC₅₀ value for this compound against each enzyme.

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for the identification and characterization of the this compound self-immunity mechanism.

References

- 1. The catechol moiety of this compound is essential for antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the antibiotic and metal binding properties of this compound - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 6. Immunity-Guided Identification of Threonyl-tRNA Synthetase as the Molecular Target of this compound, a β-Lactone Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How does Pseudomonas fluorescens avoid suicide from its antibiotic pseudomonic acid?: Evidence for two evolutionarily distinct isoleucyl-tRNA synthetases conferring self-defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Molecular Target Identification of Obafluorin in Pathogenic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and findings related to the identification of the molecular target of obafluorin, a potent β-lactone antibiotic produced by Pseudomonas fluorescens. This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative pathogenic bacteria, making its mechanism of action a critical area of study for the development of new antimicrobial agents.

Executive Summary

This compound exerts its antibacterial effect by targeting and inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[1][2][3] This target was elucidated through a combination of genetic and biochemical approaches, primarily an immunity-guided strategy.[1][2] The producing organism, P. fluorescens, protects itself through the expression of a resistant ThrRS homolog, ObaO, which is encoded within the this compound biosynthetic gene cluster.[1][2] Biochemical assays have confirmed that this compound is a potent inhibitor of bacterial ThrRS, while ObaO remains largely unaffected.[1][2] Furthermore, the catechol moiety of the this compound molecule has been identified as crucial for its antibacterial activity and for the inhibition of its molecular target.[4]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogues

| Compound/Analogue | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli ATCC 25922 | Escherichia coli NR698 | Pseudomonas aeruginosa PA01 | Reference |

| This compound (1) | 2 µg/mL | 4 µg/mL | 256 µg/mL | 4 µg/mL | >256 µg/mL | [5] |

| 2-HBA-obafluorin (2) | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | [4] |

| 3-HBA-obafluorin (3) | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | [4] |

| BA-obafluorin (4) | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL | [4] |

Table 2: In Vitro Inhibition of Threonyl-tRNA Synthetase (ThrRS) by this compound and its Analogues

| Compound/Analogue | Target Enzyme | IC₅₀ (nM) | Reference |

| This compound (1) | E. coli ThrRS | 35 ± 4 | [4] |

| 2-HBA-obafluorin (2) | E. coli ThrRS | 3700 ± 700 | [4] |

| 3-HBA-obafluorin (3) | E. coli ThrRS | 930 ± 80 | [4] |

| BA-obafluorin (4) | E. coli ThrRS | No inhibition | [4] |

| This compound (1) | P. fluorescens ThrRS (PfThrRS) | Potent Inhibition | [5] |

| This compound (1) | ObaO (Immunity Protein) | No significant inhibition up to 5000 nM | [5] |

Experimental Protocols

Immunity-Guided Target Identification

This strategy is based on the principle that the producing organism must possess a mechanism of self-resistance to the antibiotic it synthesizes. This resistance is often conferred by a gene located within the antibiotic's biosynthetic gene cluster.

Methodology:

-

Bioinformatic Analysis:

-

Sequence the genome of the this compound-producing organism, Pseudomonas fluorescens ATCC 39502.

-

Identify the this compound biosynthetic gene cluster (BGC).

-

Perform comparative genomic analysis with other bacterial genomes to identify conserved genes within the BGC that could encode a resistance determinant. In the case of this compound, a homolog of the threonyl-tRNA synthetase gene, named obaO, was identified.[2]

-

-

Gene Knockout of the Putative Resistance Gene:

-

Construct a gene knockout vector to delete obaO from the P. fluorescens genome. This is typically achieved using a suicide vector system (e.g., pT18mobsacB) and a two-step allelic exchange process involving homologous recombination.

-

Introduce the knockout vector into wild-type P. fluorescens via conjugation or electroporation.

-

Select for single-crossover integrants using an appropriate antibiotic marker on the vector.

-

Induce the second crossover event by counter-selection (e.g., using sucrose for sacB-containing vectors).

-

Verify the deletion of obaO by PCR and sequencing.

-

Assess the sensitivity of the ΔobaO mutant to exogenously added this compound. A significant increase in sensitivity compared to the wild-type strain indicates that obaO is a resistance gene.[2]

-

-

Heterologous Expression of the Resistance Gene:

-

Clone the obaO gene into an E. coli expression vector (e.g., pET series).

-

Transform the expression vector into a sensitive E. coli strain (e.g., ATCC 25922 or the more permeable NR698 strain).

-

Induce the expression of ObaO using an appropriate inducer (e.g., IPTG).

-

Perform antibiotic susceptibility testing (e.g., spot-on-lawn assay) with this compound on the E. coli strain expressing ObaO and a control strain with an empty vector.

-

A significant increase in the Minimum Inhibitory Concentration (MIC) for the strain expressing ObaO confirms its role in conferring resistance.[2]

-

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This biochemical assay directly measures the effect of this compound on the enzymatic activity of its putative target, ThrRS. The assay quantifies the charging of tRNA with its cognate amino acid, threonine.

Methodology:

-

Protein Expression and Purification:

-

Clone the genes for the target ThrRS (e.g., from E. coli or P. fluorescens) and the immunity protein ObaO into an expression vector with an affinity tag (e.g., His-tag).

-

Overexpress the proteins in E. coli BL21(DE3) or a similar strain.

-

Lyse the cells and purify the proteins using affinity chromatography (e.g., Ni-NTA agarose).

-

Assess the purity and concentration of the proteins.

-

-

Aminoacylation Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), ATP, MgCl₂, DTT, the purified ThrRS enzyme, and radiolabeled L-threonine (e.g., ¹⁴C-threonine).

-

Pre-incubate the enzyme with varying concentrations of this compound or its analogues.

-

Initiate the reaction by adding the total tRNA isolated from the relevant bacterial strain.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by precipitating the tRNA and associated radiolabeled amino acid using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled threonine.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]

-

Spot-on-Lawn Bioassay for MIC Determination

This is a straightforward method to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Methodology:

-

Preparation of Bacterial Lawn:

-

Grow the indicator bacterial strain in a suitable liquid medium (e.g., LB broth) to the exponential phase.

-

Prepare molten soft agar (e.g., 0.7% agar) and cool it to approximately 45-50°C.

-

Inoculate the molten soft agar with the bacterial culture.

-

Pour the inoculated soft agar onto a pre-warmed solid agar plate to create a uniform lawn of bacteria.

-

Allow the soft agar to solidify.

-

-

Application of the Antibiotic:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Spot a small volume (e.g., 2-5 µL) of each dilution onto the surface of the bacterial lawn.

-

Include a solvent-only control and a known antibiotic as a positive control.

-

-

Incubation and Observation:

-

Incubate the plates at the optimal growth temperature for the indicator strain overnight.

-

Observe the plates for zones of growth inhibition around the spots.

-

The MIC is the lowest concentration of the compound that results in a clear zone of no bacterial growth.[5]

-

Visualizations

Caption: Immunity-Guided Target Identification Workflow for this compound.

Caption: Inhibition of Threonyl-tRNA Synthesis by this compound.

References

- 1. The catechol moiety of this compound is essential for antibacterial activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. Immunity-Guided Identification of Threonyl-tRNA Synthetase as the Molecular Target of this compound, a β-Lactone Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Obafluorin from Pseudomonas fluorescens

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Obafluorin is a β-lactone antibiotic produced by the bacterium Pseudomonas fluorescens ATCC 39502.[1][2] It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli.[2] The unique structure of this compound, featuring a strained β-lactone ring, and its mechanism of action, which involves the inhibition of threonyl-tRNA synthetase (ThrRS), make it a compound of significant interest for antibiotic research and development.[1][2] These application notes provide a detailed protocol for the cultivation of P. fluorescens, followed by the extraction and purification of this compound, to facilitate further research into this promising antibiotic.

Data Presentation

The following table summarizes the quantitative data related to the production and purification of this compound analogues, providing a benchmark for expected yields.

| Parameter | Value | Reference |

| Starting Culture Volume | 24 L | [1] |

| Yield of Analogue 2 | 327 mg | [1] |

| Yield of Analogue 3 | 182 mg | [1] |

| Yield of Analogue 4 | 397 mg | [1] |

Experimental Protocols

Cultivation of Pseudomonas fluorescens ATCC 39502 for this compound Production

This protocol details the steps for growing P. fluorescens in a medium optimized for this compound production.

Materials:

-

Pseudomonas fluorescens ATCC 39502

-

This compound Production Medium (OPM)

-

250 mL and 500 mL Erlenmeyer flasks

-

Shaking incubator

OPM Composition:

| Component | Concentration |

|---|---|

| Yeast Extract | 0.5% |

| D-Glucose | 0.5% |

| MgSO₄·7H₂O | 0.01% |

| FeSO₄ | 0.01% |

Procedure:

-

Prepare the this compound Production Medium (OPM) by dissolving the components in distilled water and sterilizing by autoclaving.

-

Inoculate a 100 mL OPM starter culture in a 250 mL Erlenmeyer flask with a single colony of P. fluorescens ATCC 39502 from an agar plate.

-

Incubate the starter culture for 24 hours at 25°C with shaking at 300 rpm.

-

Use 1 mL of the starter culture to inoculate a 100 mL OPM production culture in a 500 mL Erlenmeyer flask.

-

Incubate the production culture for 14 hours at 25°C with shaking at 300 rpm. A purple coloration of the culture is indicative of this compound production.[1]

Extraction of this compound from Culture Broth

This protocol describes the liquid-liquid extraction of this compound from the bacterial culture.

Materials:

-

P. fluorescens production culture

-

Ethyl acetate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Transfer 1 mL of the 14-hour production culture broth into a centrifuge tube.

-

Add an equal volume (1 mL) of ethyl acetate to the culture broth.

-

Mix vigorously for 15 minutes at 1400 rpm to ensure thorough extraction.

-

Centrifuge the mixture at 15,682 x g for 15 minutes to separate the organic and aqueous phases.

-

Carefully collect the upper organic phase (ethyl acetate) containing this compound.

-

Evaporate the ethyl acetate using a rotary evaporator to obtain the crude extract.

-

Dissolve the resulting crude extract in acetonitrile for further purification and analysis.

Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude extract using chromatographic techniques.

3.1. Reversed-Phase Flash Column Chromatography (Initial Purification)

This step serves to fractionate the crude extract and remove major impurities.

Materials:

-

Crude this compound extract dissolved in a minimal amount of solvent

-

Reversed-phase flash chromatography system

-

C18 flash column

-

Solvents for mobile phase (e.g., water and acetonitrile)

Procedure:

-

Equilibrate the C18 flash column with the initial mobile phase conditions.

-

Load the dissolved crude extract onto the column.

-

Elute the compounds using a gradient of increasing organic solvent (e.g., acetonitrile in water).

-

Collect fractions and monitor the elution of this compound using an appropriate detection method (e.g., UV-Vis spectroscopy).

-

Pool the fractions containing this compound for further purification.

3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

This final step is crucial for obtaining highly pure this compound.

Materials:

-

Partially purified this compound fractions from flash chromatography

-

Preparative HPLC system with a UV detector

-

Preparative C18 HPLC column

-

HPLC-grade solvents (e.g., water and acetonitrile)

Procedure:

-

Dissolve the pooled fractions from the flash chromatography step in the HPLC mobile phase.

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run a gradient of increasing acetonitrile in water to separate this compound from closely related impurities.

-

Monitor the separation at a suitable wavelength (e.g., 270 nm) and collect the peak corresponding to pure this compound.[1]

-

Confirm the purity of the collected fraction using analytical HPLC and characterize the final product using techniques such as mass spectrometry and NMR.

Visualizations

Caption: Experimental workflow for this compound extraction and purification.

Caption: Logical steps in the purification of this compound.

References

Application Notes and Protocols: In Vitro and In Vivo Efficacy of Obafluorin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obafluorin is a β-lactone antibiotic produced by Pseudomonas fluorescens. It exhibits broad-spectrum activity against a range of clinically relevant pathogens.[1][2] The unique mechanism of action of this compound involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[1] This document provides a summary of the in vitro and in vivo efficacy data for this compound, along with detailed protocols for key experimental procedures.

Data Presentation

In Vitro Efficacy of this compound

The antibacterial activity of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains.

| Bacterial Strain | Type | MIC (µg/mL) | Notes |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 2 | - |

| Bacillus subtilis | Gram-positive | 4 | - |

| Escherichia coli ATCC 25922 | Gram-negative | 256 | Standard strain. |

| Escherichia coli NR698 | Gram-negative | 4 | Deficient outer membrane, suggesting uptake is a barrier in Gram-negatives.[1] |

| Pseudomonas aeruginosa PA01 | Gram-negative | ≥256 | Activity is potentiated in the presence of Fe³⁺. |

| Saccharomyces cerevisiae | Eukaryote | >1000 | Shows low activity against eukaryotic cells.[1] |

Table 2: Effect of Ferric Iron (Fe³⁺) on the MIC of this compound.

| Bacterial Strain | MIC (µg/mL) | MIC (µg/mL) with 2 mM Fe³⁺ | Fold Decrease in MIC |

| E. coli ATCC 25922 | 256 | ≤1 | ≥256 |

| P. aeruginosa PA01 | ≥256 | 2 | ≥128 |

| MRSA | 16 | 2 | 8 |

Note: The presence of ferric iron potentiates the activity of this compound, likely by protecting the β-lactone ring from hydrolysis.[1]

In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been demonstrated in a murine model of systemic infection.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Streptococcus pyogenes Infection.

| Parameter | Value | Animal Model |

| Effective Dose 50 (ED₅₀) | 50 mg/kg | Systemic Streptococcus pyogenes infection in mice. |

Experimental Protocols

In Vitro Protocols

1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Spot-on-Lawn Bioassay

This method is suitable for determining the MIC of this compound, which can react with components in standard microbroth dilution assays.[1]

Materials:

-

Bacterial strains of interest

-

Luria-Bertani (LB) agar plates

-

This compound stock solution (e.g., in acetonitrile)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

Dilute the overnight culture in sterile saline or PBS to an optical density at 600 nm (OD₆₀₀) of 0.1.

-

Further dilute the bacterial suspension 1:100 in molten LB agar (cooled to ~50°C).

-

-

Prepare Agar Plates:

-

Pour the inoculated molten agar into sterile petri dishes to create a bacterial lawn. Allow the agar to solidify completely.

-

-

Spotting of this compound:

-

Prepare serial dilutions of the this compound stock solution.

-

Spot 2 µL of each dilution onto the surface of the bacterial lawn.

-

Allow the spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 37°C for 16-18 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that results in a clear zone of no bacterial growth.

-

2. Protocol for Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation activity of ThrRS.

Materials:

-

Purified ThrRS enzyme

-

This compound

-

HEPES buffer (pH 7.0)

-

ATP

-

MgCl₂

-

L-[U-¹⁴C]threonine (radioactive)

-

tRNAThr

-

5% Trichloroacetic acid (TCA)

-

95% Ethanol

-

Whatman 3MM filter paper

-

Liquid scintillation counter and fluid

Procedure:

-

Pre-incubation:

-

Pre-incubate 10 nM of purified ThrRS with varying concentrations of this compound for 10 minutes at room temperature.

-

-

Reaction Initiation:

-

Add the pre-incubated enzyme to a master reaction mixture with final concentrations of 100 mM HEPES (pH 7.0), 4 mM ATP, 10 mM MgCl₂, 50 µM L-[U-¹⁴C]threonine, and 5 µM tRNAThr.

-

-

Time-course Sampling:

-

Incubate the reaction mixture at room temperature.

-

At various time points (e.g., 1, 2.5, 5, and 10 minutes), spot a 7 µL aliquot onto a 5% TCA-presoaked square of Whatman filter paper (in triplicate).

-

-

Washing:

-

Allow the spots to dry.

-

Wash the filter paper squares three times with 5% TCA and once with 95% ethanol to remove unincorporated radiolabeled threonine.

-

-

Scintillation Counting:

-

Dry the filter papers and place them in scintillation vials with liquid scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter. The counts represent the amount of radiolabeled threonine attached to tRNA.

-

-

Data Analysis:

-

Calculate the initial velocities of the enzymatic reaction at different this compound concentrations.

-

Plot the fractional initial velocities against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

In Vivo Protocol

1. Protocol for Determination of ED₅₀ in a Murine Systemic Infection Model

This protocol describes a general procedure for determining the 50% effective dose (ED₅₀) of this compound in a mouse model of systemic Streptococcus pyogenes infection.

Materials:

-

Streptococcus pyogenes strain

-

Female ICR or Swiss Webster mice

-

Brain Heart Infusion (BHI) broth or other suitable growth medium

-

This compound

-

Vehicle for this compound administration (e.g., sterile saline)

-

Sterile syringes and needles

Procedure:

-

Preparation of Bacterial Inoculum:

-

Grow S. pyogenes in BHI broth to mid-log phase.

-

Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The infectious dose may need to be optimized.

-

-

Induction of Systemic Infection:

-

Inject a lethal dose of the S. pyogenes suspension (e.g., 0.1 mL) into the peritoneal cavity of the mice (intraperitoneal injection).

-

-

Treatment Administration:

-

Prepare different doses of this compound in a suitable vehicle.

-

Administer the different doses of this compound to groups of infected mice via a systemic route (e.g., intraperitoneal or intravenous injection) at a specified time post-infection (e.g., 1 hour). A control group should receive the vehicle only.

-

-

Monitoring:

-

Monitor the mice for a set period (e.g., 7-14 days) for signs of morbidity and mortality.

-

-

Data Analysis:

-

Record the number of surviving mice in each treatment group.

-

Calculate the ED₅₀, the dose of this compound that protects 50% of the infected mice from death, using a suitable statistical method (e.g., probit analysis).

-

Mechanism of Action and Visualization

This compound exerts its antibacterial effect by targeting and inhibiting threonyl-tRNA synthetase (ThrRS). This enzyme is crucial for protein synthesis as it attaches the amino acid threonine to its corresponding tRNA.

Signaling Pathway and Inhibition Mechanism:

The β-lactone ring of this compound is highly reactive. Within the active site of ThrRS, the catechol moiety of this compound coordinates with a zinc ion. This positions the β-lactone ring to covalently bind to a key tyrosine residue in the enzyme's active site, leading to irreversible inhibition. This inhibition prevents the charging of tRNAThr with threonine, thereby halting protein synthesis and leading to bacterial cell death.

Caption: Mechanism of ThrRS inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study:

The following diagram outlines the general workflow for determining the in vivo efficacy of an antibiotic like this compound in a murine infection model.

Caption: Workflow for in vivo efficacy testing.

References

Experimental protocols for creating obafluorin analogues through mutasynthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the generation of novel obafluorin analogues using mutasynthesis. This technique leverages the substrate promiscuity of the this compound biosynthetic machinery in a genetically engineered strain of Pseudomonas fluorescens.

Introduction to this compound and Mutasynthesis